molecular formula C14H19N3O3 B4921719 2-[2-(2-methylbenzoyl)hydrazinyl]-N-(2-methylpropyl)-2-oxoacetamide

2-[2-(2-methylbenzoyl)hydrazinyl]-N-(2-methylpropyl)-2-oxoacetamide

Cat. No.: B4921719
M. Wt: 277.32 g/mol
InChI Key: SUOWTCPNCAXMLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(2-methylbenzoyl)hydrazinyl]-N-(2-methylpropyl)-2-oxoacetamide is a compound that belongs to the class of benzamides. Benzamides are known for their wide range of applications in various fields, including medicine, biology, and industry. This compound, in particular, has been studied for its potential antioxidant and antibacterial activities .

Preparation Methods

The synthesis of 2-[2-(2-methylbenzoyl)hydrazinyl]-N-(2-methylpropyl)-2-oxoacetamide typically involves the reaction of 2-methylbenzoyl hydrazine with N-(2-methylpropyl)-2-oxoacetamide. The reaction is usually carried out in the presence of a base such as triethylamine (TEA) and a solvent like tetrahydrofuran (THF). The yields of the product can vary depending on the specific conditions used, but they are generally in the range of 40-72% .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: It can undergo substitution reactions where one of the functional groups is replaced by another group.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism by which 2-[2-(2-methylbenzoyl)hydrazinyl]-N-(2-methylpropyl)-2-oxoacetamide exerts its effects is primarily through its interaction with biological molecules. It can scavenge free radicals, thereby reducing oxidative stress. The molecular targets and pathways involved include various enzymes and proteins that are sensitive to oxidative damage .

Comparison with Similar Compounds

Similar compounds to 2-[2-(2-methylbenzoyl)hydrazinyl]-N-(2-methylpropyl)-2-oxoacetamide include other benzamide derivatives such as:

  • 2,3-dimethoxybenzamides
  • 3-acetoxy-2-methylbenzamides

These compounds share similar structural features and exhibit comparable biological activities. this compound is unique in its specific substitution pattern, which may confer distinct properties and applications .

Properties

IUPAC Name

2-[2-(2-methylbenzoyl)hydrazinyl]-N-(2-methylpropyl)-2-oxoacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O3/c1-9(2)8-15-13(19)14(20)17-16-12(18)11-7-5-4-6-10(11)3/h4-7,9H,8H2,1-3H3,(H,15,19)(H,16,18)(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUOWTCPNCAXMLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NNC(=O)C(=O)NCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.